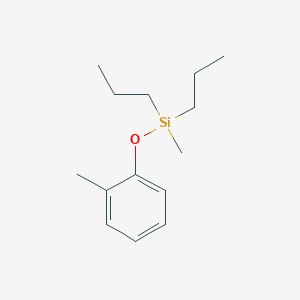
Methyl(2-methylphenoxy)dipropylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2-methylphenoxy)dipropylsilane is an organosilicon compound with the molecular formula C14H24OSi This compound features a silicon atom bonded to a methyl group, two propyl groups, and a 2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methylphenoxy)dipropylsilane typically involves the reaction of 2-methylphenol with dipropylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methylphenol is replaced by the dipropylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl(2-methylphenoxy)dipropylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Methyl(2-methylphenoxy)dipropylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl(2-methylphenoxy)dipropylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The phenoxy group can also interact with biological molecules, potentially influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylsilane: Similar in structure but with a phenyl group instead of a 2-methylphenoxy group.
Diphenyldimethylsilane: Contains two phenyl groups and two methyl groups bonded to silicon.
Methylphenylsilane: Features a methyl group and a phenyl group bonded to silicon.
Uniqueness
Methyl(2-methylphenoxy)dipropylsilane is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Properties
CAS No. |
59313-85-8 |
|---|---|
Molecular Formula |
C14H24OSi |
Molecular Weight |
236.42 g/mol |
IUPAC Name |
methyl-(2-methylphenoxy)-dipropylsilane |
InChI |
InChI=1S/C14H24OSi/c1-5-11-16(4,12-6-2)15-14-10-8-7-9-13(14)3/h7-10H,5-6,11-12H2,1-4H3 |
InChI Key |
MGMKNLDSUJCJSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](C)(CCC)OC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















